[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate
CAS No.: 153363-57-6
Cat. No.: VC20430958
Molecular Formula: C25H34O5
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153363-57-6 |
|---|---|
| Molecular Formula | C25H34O5 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate |
| Standard InChI | InChI=1S/C25H34O5/c1-4-22(27)25(30-16(2)26)12-9-21-20-6-5-17-15-24(28-13-14-29-24)11-8-18(17)19(20)7-10-23(21,25)3/h7,20-21H,4-6,8-15H2,1-3H3/t20-,21+,23+,25+/m1/s1 |
| Standard InChI Key | RIORHOMMERUBHE-RLOMUNTMSA-N |
| Isomeric SMILES | CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)OC(=O)C |
| Canonical SMILES | CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)OC(=O)C |
Introduction
Chemical Identity and Structural Elucidation
Core Structural Features
The compound’s architecture combines a steroid-like decahydrocyclopenta[a]phenanthrene framework with a spiro[1,3-dioxolane] ring system. The spiro junction at position 3 of the steroid nucleus creates a bicyclic ether structure, while the 17-propanoyl and 17-acetate substituents introduce distinct steric and electronic perturbations. Stereochemical specificity is enforced by the (8S,13S,14S,17R) configuration, which dictates the spatial arrangement of methyl, propanoyl, and acetate groups.
Key structural identifiers include:
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Spiro ring system: The 1,3-dioxolane ring (C3–O1–C2–O2–C4) forms a five-membered cyclic ether fused to the steroid core at C3.
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Substituents: A propanoyl group (CH2CH2CO-) at C17 and an acetate ester (OAc) at the same position create a diester configuration.
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Methyl group: The 13-methyl substituent (C13–CH3) stabilizes the trans-decalin conformation of the steroid nucleus.
Spectroscopic Characterization
While direct spectroscopic data for this compound remain limited, analogous spirosteroids exhibit distinctive NMR and IR profiles. For example:
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¹H NMR: Protons on the dioxolane ring typically resonate between δ 3.5–4.5 ppm, while acetate methyl groups appear near δ 2.1 ppm .
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¹³C NMR: The spiro carbon (C3) shows signals near δ 110–115 ppm, with carbonyl carbons (propanoyl and acetate) at δ 170–175 ppm .
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IR: Strong absorptions at 1740–1760 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (C–O–C ether) are anticipated .
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound likely proceeds through multi-step functionalization of steroid precursors. A plausible route involves:
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Acetalization: Reaction of a 3-ketosteroid with ethylene glycol under acid catalysis to form the spiro[1,3-dioxolane] ring.
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Esterification: Sequential acylation at C17 using propanoic anhydride and acetic anhydride to install the propanoyl and acetate groups.
Critical challenges include:
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Stereochemical control: Ensuring the (8S,13S,14S,17R) configuration during ring closure and acylation.
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Regioselectivity: Preventing undesired acetal formation at other ketone positions .
Physicochemical Properties
The compound’s low aqueous solubility and moderate lipophilicity suggest limited bioavailability via oral administration, necessitating prodrug strategies or nanoformulations for therapeutic applications .
Analytical Characterization
Chromatographic Methods
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HPLC: C18 column (250 × 4.6 mm, 5 μm), gradient elution with acetonitrile/water (70:30 to 90:10), flow rate 1.0 mL/min, UV detection at 254 nm .
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GC-MS: DB-5MS column (30 m × 0.25 mm), electron ionization at 70 eV, m/z 414 [M]⁺ .
Spectroscopic Differentiation
The spiro[1,3-dioxolane] moiety generates a unique fragmentation pattern in MS/MS, with characteristic ions at m/z 299 (loss of C3H6O2) and m/z 155 (dioxolane ring) .
Applications and Future Directions
Current Uses
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Research reagent: Probe for steroid receptor binding studies .
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Synthetic intermediate: Building block for C17-functionalized steroids.
Development Opportunities
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